Triphenyl phosphate-d15

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

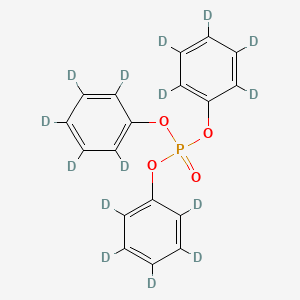

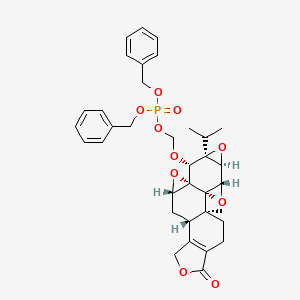

Triphenyl phosphate-d15 is the deuterium labeled Triphenyl phosphate . It is used in research and is not sold to patients . It is used in the insecticidal composition, acts as a flame retardant, and is also added to some nail polishes as a replacement for the plasticizer dibutyl phthalate .

Synthesis Analysis

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Molecular Structure Analysis

The molecular weight of this compound is 341.38 . The formula is C18D15O4P . The SMILES string representation is [2H]C1=C([2H])C([2H])=C([2H])C([2H])=C1OP(OC2=C([2H])C([2H])=C([2H])C([2H])=C2[2H])(OC3=C([2H])C([2H])=C([2H])C([2H])=C3[2H])=O .Chemical Reactions Analysis

This compound is the deuterium labeled Triphenyl phosphate . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a boiling point of 244 °C/10 mmHg (lit.) and a melting point of 48-50 °C (lit.) . The mass shift is M+15 .Applications De Recherche Scientifique

Bioaccumulation and Metabolism in Aquatic Organisms : Wang et al. (2016) conducted a study to understand the bioaccumulation and metabolism of Triphenyl phosphate and its metabolites in zebrafish. They used deuterated TPHP (d15-TPHP) in exposure experiments to confirm metabolites, revealing significant insights into the metabolism, disposition, and toxicology of TPHP in aquatic organisms (Wang et al., 2016).

Nail Polish as a Source of Human Exposure : Mendelsohn et al. (2016) investigated the concentration of TPHP in nail polish and its human exposure. They found that nail polish could be a significant source of TPHP exposure, which is relevant for understanding the environmental and health implications of such products (Mendelsohn et al., 2016).

Association with Thyroid Function : Preston et al. (2017) explored the relationship between the TPHP metabolite diphenyl phosphate (DPHP) and thyroid hormones. Their research indicates potential implications of TPHP exposure on thyroid hormone levels, particularly in women (Preston et al., 2017).

Exposure in Nail Salon Workers : Estill et al. (2020) assessed exposure to TPHP among nail salon technicians. They found significant correlations between TPHP exposure and its metabolite DPhP in urine samples, highlighting occupational exposure risks (Estill et al., 2020).

Toxicity during Embryonic Development : Mitchell et al. (2019) investigated the toxicity of DPHP, a TPHP metabolite, during embryonic development in zebrafish. The study provides insights into the potential developmental effects of TPHP and its metabolites on aquatic organisms (Mitchell et al., 2019).

Metabolism by Cytochromes P450 : Zhang et al. (2018) conducted a study on the metabolic mechanisms of TPHP by cytochromes P450, revealing the metabolic pathways of TPHP and its transformation into various metabolites (Zhang et al., 2018).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Triphenyl phosphate-d15 is a deuterium-labeled version of Triphenyl phosphate It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Mode of Action

The incorporation of deuterium (heavy hydrogen) into drug molecules has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that this compound may interact with its targets in a similar manner, potentially altering their behavior or function.

Biochemical Pathways

It’s known that deuterium-labeled compounds can be used as tracers in various biochemical pathways, helping to track the movement and interactions of the parent compound .

Pharmacokinetics

The substitution of hydrogen atoms with deuterium in drug molecules has been shown to potentially affect their pharmacokinetic and metabolic profiles .

Result of Action

The use of deuterium-labeled compounds in drug development can provide valuable insights into the drug’s behavior in the body, including its distribution, metabolism, and potential interactions with cellular components .

Action Environment

It’s known that the behavior and efficacy of deuterium-labeled compounds can be influenced by various factors, including the properties of the surrounding medium, temperature, and ph .

Propriétés

IUPAC Name |

tris(2,3,4,5,6-pentadeuteriophenyl) phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15O4P/c19-23(20-16-10-4-1-5-11-16,21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D,15D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZZNDPSIHUTMOC-KLHTYYPYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OP(=O)(OC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])OC3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15O4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001016870 |

Source

|

| Record name | Triphenyl phosphate-d15 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1173020-30-8 |

Source

|

| Record name | Triphenyl phosphate-d15 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Nitrophenyl)ethyl (2S,4R)-4-acetylsulfanyl-2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B568807.png)

![2-Chloro-N,N-diethyl-5-[[4-[2-[4-[[(methylamino)carbonyl]amino]phenyl]-4-pyridinyl]-2-pyrimidinyl]amino]benzenesulfonamide](/img/structure/B568811.png)

![4-N-[3-[2-[(3-chlorophenyl)methylamino]pyrimidin-4-yl]-2H-pyrazolo[3,4-d]pyrimidin-6-yl]cyclohexane-1,4-diamine;hydrochloride](/img/structure/B568812.png)

![Bicyclo[2.2.1]heptane-2-sulfonyl chloride](/img/structure/B568822.png)